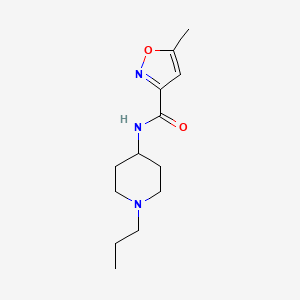![molecular formula C17H15BrN4O3S2 B11116942 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B11116942.png)
4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings, a thiadiazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Condensation Reaction: The final step involves the condensation of the brominated phenyl compound with the thiadiazole derivative in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Similar in structure but lacks the thiadiazole ring.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE: Contains a thiadiazole ring but differs in the substituents on the phenyl ring.
Uniqueness
4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE is unique due to the combination of its brominated phenyl ring, thiadiazole ring, and sulfonamide group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15BrN4O3S2 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15BrN4O3S2/c1-2-16-20-21-17(26-16)22-27(24,25)14-6-4-13(5-7-14)19-10-11-9-12(18)3-8-15(11)23/h3-10,23H,2H2,1H3,(H,21,22) |
InChI Key |
LGLJDHWYPWISJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide](/img/structure/B11116861.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11116862.png)
![2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11116874.png)
![1-(4-chlorophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11116876.png)
![2,3-Dinitropyrazolo[1,5-a]pyrimidine](/img/structure/B11116888.png)
![methyl 2-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11116895.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide](/img/structure/B11116904.png)
![2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide](/img/structure/B11116906.png)

![2-Ethoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11116913.png)
![3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11116921.png)
![2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11116929.png)
![(3-Chloro-1-benzothiophen-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11116937.png)
